Product packaging for CHMFL-FLT3-335(Cat. No.:)

CHMFL-FLT3-335

Cat. No.: B1192516
M. Wt: 430.3872
InChI Key: PFGNOYJAWUKCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CHMFL-FLT3-335 (Compound 27) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutants, developed for acute myeloid leukemia (AML) research . This small-molecule inhibitor demonstrates high potency against various FLT3-ITD mutants, with reported GI₅₀ values ranging from 30 to 80 nM in transformed BaF3 cells . A key feature of this compound is its significant selectivity, showing an 8-fold preference for FLT3-ITD mutants over wild-type FLT3 and over 300-fold selectivity against c-KIT kinase, which may help minimize off-target effects in research settings . The compound exerts its research effects by suppressing the phosphorylation of FLT3 kinase and its downstream signaling pathways, leading to the inhibition of proliferation in FLT3-ITD-positive AML cell lines . This action induces apoptosis and arrests the cell cycle in the G0/G1 phase . This compound has also shown potent antiproliferative effects in FLT3-ITD-positive patient primary cells, while demonstrating minimal impact on wild-type FLT3 primary cells, further highlighting its selective profile . In vivo studies have demonstrated that this compound possesses favorable pharmacokinetic profiles and can suppress tumor growth in MV4-11 cell inoculated mouse xenograft models . FLT3 is a receptor tyrosine kinase that plays a crucial role in proliferation, differentiation, and survival of hematopoietic stem cells . Mutations in FLT3, particularly ITD mutations, are among the most frequent molecular alterations in AML and are associated with a poor prognosis, making them a significant target for therapeutic research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.3872

IUPAC Name

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide

InChI

InChI=1S/C21H17F3N4O3/c1-13(29)27-18-11-20(26-12-25-18)31-16-8-6-15(7-9-16)28-19(30)10-14-4-2-3-5-17(14)21(22,23)24/h2-9,11-12H,10H2,1H3,(H,28,30)(H,25,26,27,29)

InChI Key

PFGNOYJAWUKCEW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2=NC=NC(NC(C)=O)=C2)C=C1)CC3=CC=CC=C3C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHMFL-FLT3-335;  CHMFL FLT3 335;  CHMFLFLT3335

Origin of Product

United States

Discovery and Preclinical Characterization of Chmfl Flt3 335

Medicinal Chemistry and Compound Design Strategies for CHMFL-FLT3-335

The development of this compound was guided by a strategic medicinal chemistry approach aimed at optimizing potency and selectivity for FLT3-ITD mutants. nih.gov

Structure-Activity Relationship (SAR) Inference

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For FLT3 inhibitors, SAR analysis has revealed key structural features associated with high inhibitory potency. researchgate.netnih.gov While specific SAR details for the optimization path leading directly to this compound are part of a broader research effort, the general principles of SAR for FLT3 inhibitors would have been applied. This includes modifying peripheral chemical groups to improve interactions with the kinase's active site and enhance selectivity. nih.govresearchgate.netnih.gov The acetamidopyrimidin-4-yloxy)phenyl group and the 2-(2-(trifluoromethyl)phenyl)acetamide moiety in this compound are the results of such optimization efforts to achieve potent and selective inhibition of FLT3-ITD mutants. medkoo.comnih.gov

Bioisosteric Replacements and Conformational Rigidification

Bioisosteric replacement and conformational rigidification are common strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. In the broader context of developing FLT3 inhibitors, these strategies have been effectively employed. For example, a conformational rigidification strategy was used to design a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline (B50416) core, starting from a known type II FMS inhibitor. tandfonline.comtandfonline.com This approach led to compounds with significant FLT3 inhibitory activity. tandfonline.comtandfonline.com While the direct application of these specific strategies to this compound is not explicitly detailed in the provided results, the principles are fundamental to the field of medicinal chemistry and would have informed its design.

Molecular Interactions and Biochemical Inhibition Profile of this compound

The preclinical characterization of this compound has involved detailed studies of its molecular interactions and its inhibitory effects on the FLT3 kinase.

In Vitro Kinase Activity Assays and Potency Determination against FLT3 (Wild-type and Mutants)

In vitro kinase assays are essential for determining the potency of an inhibitor against its target. This compound has demonstrated significant potency against various FLT3-ITD mutants, with GI50 values in the range of 30-80 nM in engineered BaF3 cells. nih.gov Notably, the compound exhibits selectivity for the mutant forms of FLT3 over the wild-type (wt) kinase, with an 8-fold selectivity for FLT3-ITD over FLT3-wt in these cell-based assays. nih.gov Furthermore, it shows high selectivity against the structurally similar cKIT kinase, with a more than 300-fold difference in inhibitory activity. nih.gov

In Vitro Activity of this compound
TargetAssay TypePotency (GI50)Selectivity
FLT3-ITD MutantsBaF3 Cell Proliferation30-80 nM-
FLT3-wtBaF3 Cell Proliferation-8-fold selective for ITD vs wt
cKITBaF3 Cell Proliferation->300-fold selective vs cKIT

Molecular Docking Studies with FLT3 Kinase Domain (e.g., ATP binding pocket, PDB: 4RT7)

Molecular docking studies provide insights into the binding mode of an inhibitor within the active site of its target protein. For FLT3 inhibitors, the ATP binding pocket is the primary target. tandfonline.com The crystal structure of the FLT3 kinase domain, such as the one represented by PDB entry 4RT7, is often used for these computational studies. tandfonline.comsci-hub.se Docking studies of related quinazoline-based inhibitors with the FLT3 kinase domain (PDB: 4RT7) have shown that the quinazoline scaffold can act as a bioisostere of a benzimidazole (B57391) core, forming crucial π-π interactions with Phe830 in the ATP binding pocket. tandfonline.com Although specific docking results for this compound are not detailed in the search results, it is a standard practice to perform such studies to understand and rationalize the observed inhibitory activity and selectivity. tandfonline.comsci-hub.se

Kinase Selectivity Profiling of this compound

A critical aspect of developing targeted cancer therapies is ensuring the drug primarily affects its intended target, minimizing off-target effects that can lead to toxicity. This compound has demonstrated a significant selectivity for the FLT3-ITD mutant over the wild-type (wt) FLT3 and other related kinases. nih.govresearchgate.net

Research has shown that this compound is highly selective against a panel of other kinases. tandfonline.com Notably, it displays over 300-fold selectivity for FLT3-ITD compared to cKIT kinase in transformed BaF3 cells. nih.govresearchgate.netresearchgate.net While it does inhibit other kinases to some extent, such as PDGFRβ, HPK1, CSF1R, and PDGFRα, this inhibition is considerably lower than its potent effect on FLT3-ITD. nih.gov This high selectivity is a promising feature, as dual inhibition of FLT3 and c-KIT is thought to contribute to myelosuppression, a common and dose-limiting side effect of less selective inhibitors. researchgate.netnih.gov

Interactive Table: Kinase Selectivity of this compound

Kinase Target Selectivity vs. FLT3-ITD Reference
cKIT >300-fold nih.govresearchgate.netresearchgate.net
FLT3-wt 8-fold nih.govresearchgate.netresearchgate.net
PDGFRβ Inhibited to a lower extent nih.gov
HPK1 Inhibited to a lower extent nih.gov
CSF1R Inhibited to a lower extent nih.gov
PDGFRα Inhibited to a lower extent nih.gov

Classification as a Type II FLT3 Kinase Inhibitor and Binding Conformation Analysis (DFG-out)

This compound is classified as a type II kinase inhibitor. sci-hub.se This classification is based on its specific mechanism of binding to the FLT3 kinase. Type II inhibitors bind to the inactive conformation of the kinase, often referred to as the "DFG-out" state. nih.govacs.orgnih.gov In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif, a key component of the kinase's activation loop, is flipped outward. nih.govnih.gov

This binding mode is significant because it often leads to higher selectivity. researchgate.netacs.org The ATP-binding pocket is highly conserved across many kinases, making it difficult for inhibitors that target the active "DFG-in" conformation (type I inhibitors) to achieve high selectivity. researchgate.net In contrast, the allosteric site adjacent to the ATP pocket, which is engaged by type II inhibitors in the DFG-out conformation, is less conserved, allowing for more specific targeting. researchgate.netacs.org Molecular modeling studies have elucidated the binding mode of this compound within the FLT3 kinase. sci-hub.se

Preclinical In Vitro Cellular Efficacy Studies of this compound

Laboratory studies using human cancer cell lines have demonstrated the potent anti-leukemic effects of this compound. These studies are crucial for understanding how the compound affects cancer cells at a molecular and cellular level.

Inhibition of FLT3 Autophosphorylation in FLT3-Mutant Cell Lines

The FLT3-ITD mutation leads to the constitutive, or constant, autophosphorylation of the FLT3 receptor, which is a key step in its cancer-promoting activity. thno.org this compound has been shown to potently suppress this autophosphorylation in FLT3-ITD-dependent AML cell lines, such as MV4-11, MOLM-13, and MOLM-14. haematologica.orgnih.gov This inhibition of FLT3 phosphorylation confirms that the compound is effectively hitting its intended target within the cancer cells. haematologica.org

Suppression of Downstream Signaling Pathways

The aberrant signaling from the mutated FLT3 receptor activates several downstream pathways that promote cell survival and proliferation, including the STAT5, AKT, and ERK pathways. nih.govnih.gov this compound effectively suppresses the phosphorylation of these key downstream mediators. nih.govhaematologica.org By blocking these signals, the compound can halt the uncontrolled growth of leukemia cells. nih.gov The inhibition of these pathways is a direct consequence of the suppression of FLT3 autophosphorylation. haematologica.orgnih.gov

Inhibition of Cell Proliferation in FLT3-ITD Positive AML Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects against AML cell lines that harbor the FLT3-ITD mutation. nih.govnih.gov The compound exhibits GI50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range against various FLT3-ITD mutant cell lines, including MV4-11, MOLM-13, and MOLM-14. nih.govresearchgate.netnih.gov This indicates a strong and specific anti-leukemic activity against cells dependent on the FLT3-ITD mutation for their growth and survival. nih.gov

Interactive Table: Anti-proliferative Activity of this compound in AML Cell Lines

Cell Line FLT3 Status GI50 (nM) Reference
MV4-11 FLT3-ITD 30-80 nih.govnih.gov
MOLM-13 FLT3-ITD 30-80 nih.govnih.gov
MOLM-14 FLT3-ITD 30-80 nih.govnih.gov

Apoptosis Induction in FLT3-ITD Positive AML Cells

This compound has been shown to potently induce apoptosis in AML cell lines that are positive for the FLT3-ITD mutation. nih.gov This programmed cell death is a key mechanism through which the compound exerts its anti-leukemic effects. Studies have demonstrated that treatment with this compound leads to a dose-dependent increase in the expression of apoptosis markers such as cleaved caspase-3 and cleaved PARP in FLT3-ITD positive cell lines. haematologica.org This indicates the activation of the caspase cascade, a central pathway in apoptosis. Furthermore, the induction of apoptosis is accompanied by cell cycle arrest, further contributing to the inhibition of cancer cell proliferation. nih.govresearchgate.net

The pro-apoptotic activity of this compound is linked to its ability to suppress the phosphorylation of the FLT3 kinase and its downstream signaling pathways. nih.gov The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, which in turn activates downstream pathways like PI3K/AKT, MAPK, and STAT5, promoting cell proliferation and inhibiting apoptosis. dovepress.com By inhibiting the autophosphorylation of FLT3-ITD, this compound effectively shuts down these survival signals, thereby triggering apoptosis in the malignant cells. nih.govhaematologica.org

Activity against FLT3-ITD Positive Patient Primary Cells in Preclinical Settings

The efficacy of this compound extends beyond laboratory cell lines to primary AML cells obtained from patients with the FLT3-ITD mutation. nih.gov In preclinical evaluations, the compound has displayed potent antiproliferative effects against these patient-derived cells. nih.govresearchgate.net This is a crucial finding, as it suggests that the compound's activity is relevant in a more clinically representative context.

Notably, this compound shows selectivity for FLT3-ITD positive primary cells, while having a less pronounced effect on primary cells with wild-type FLT3. nih.gov This selectivity is a desirable characteristic for a targeted therapy, as it may translate to a better therapeutic window, minimizing effects on healthy hematopoietic cells that express wild-type FLT3. nih.govhaematologica.org The on-target activity in these primary cells is confirmed by the dose-dependent inhibition of the phosphorylation of FLT3 and its downstream signaling mediators, STAT5, ERK, and AKT. haematologica.org

Preclinical In Vivo Efficacy Studies of this compound

Tumor Growth Suppression in FLT3-ITD Positive Murine Xenograft Models (e.g., MV4-11 xenograft model)

In vivo studies using murine xenograft models have provided further evidence of the anti-tumor efficacy of this compound. Specifically, in a xenograft model using MV4-11 cells, which are positive for the FLT3-ITD mutation, administration of this compound resulted in significant suppression of tumor growth. nih.govfigshare.com This demonstrates that the compound is able to exert its anti-cancer effects in a living organism.

The observed tumor growth inhibition in these preclinical models highlights the potential of this compound as a therapeutic agent for FLT3-ITD positive AML. researchgate.net The ability to control tumor progression in an in vivo setting is a critical step in the preclinical validation of a new drug candidate.

Pharmacodynamic Effects on FLT3 Signaling in Preclinical Models

Pharmacodynamic studies in preclinical models have confirmed that this compound effectively modulates its intended target in vivo. These studies have shown that the compound inhibits the autophosphorylation of FLT3 in FLT3-ITD-dependent cell lines such as MV4-11, MOLM-13, and MOLM-14. haematologica.org

Furthermore, the inhibition of FLT3 phosphorylation leads to a significant decrease in the phosphorylation of key downstream signaling proteins, including STAT5, AKT, and ERK. haematologica.org The suppression of these signaling pathways is a direct consequence of the compound's on-target activity and is believed to be the primary mechanism driving its anti-leukemic effects. These pharmacodynamic findings provide a clear link between the molecular action of this compound and its observed in vivo efficacy. haematologica.org

Mechanisms of Resistance to Flt3 Inhibition in Preclinical Models and Research Strategies for Overcoming Them

On-Target Resistance Mechanisms to FLT3 Inhibitors

On-target resistance mechanisms directly involve the FLT3 receptor, either through mutations that prevent inhibitor binding or through an increase in the amount of the receptor. nih.gov

A primary mechanism of acquired resistance to FLT3 inhibitors is the development of point mutations within the FLT3 kinase domain. nih.gov These mutations can interfere with the binding of the inhibitor to the kinase, rendering the drug ineffective. mdpi.com

D835Y and Y842 Mutations: Mutations at the D835 and Y842 residues in the activation loop of FLT3 are common causes of resistance to type II FLT3 inhibitors like quizartinib (B1680412) and sorafenib (B1663141). mdpi.compnas.org These mutations stabilize the active conformation of the kinase, which type II inhibitors cannot effectively bind. mdpi.com Some next-generation inhibitors have been developed to overcome these specific mutations. pnas.orghaematologica.org For instance, crenolanib (B1684632) has demonstrated the ability to inhibit the kinase activity of D835 mutants. pnas.org In one preclinical study, a cell line harboring both FLT3-ITD and D835Y mutations was established, providing a model to study this resistance pattern. nih.gov

F691L "Gatekeeper" Mutation: The F691L mutation is known as a "gatekeeper" mutation because it is located in a critical residue that controls access to a hydrophobic pocket within the ATP-binding site of the kinase. mdpi.commdpi.com This mutation confers broad resistance to many FLT3 inhibitors, including both type I and type II agents. mdpi.comnih.govaml-hub.com The bulkier leucine (B10760876) residue at this position can sterically hinder the binding of inhibitors. frontiersin.org Some newer agents, such as pexidartinib (B1662808) and FF-10101, have shown preclinical activity against the F691L mutation. aml-hub.comresearchgate.net

Preclinical data indicates that CHMFL-FLT3-335 is a potent inhibitor of various FLT3-ITD mutants. nih.gov While specific data on its activity against the F691L mutation is not available, a related compound, CHMFL-FLT3-213, was designed to maintain high activity against this resistant form. sci-hub.se Another compound from the same research program, compound 165 , showed potent inhibition of drug-resistant FLT3-ITD mutations including F691L. nih.gov

CompoundTarget Mutation(s)Reported Activity
This compound FLT3-ITDPotently inhibits proliferation of FLT3-ITD-positive cells. nih.gov
Quizartinib FLT3-ITDIneffective against D835Y, Y842, and F691L mutations. mdpi.compnas.orgfrontiersin.org
Crenolanib FLT3-ITD, D835 mutantsActive against D835 mutants. pnas.org
Pexidartinib FLT3-ITD, F691LPreclinical activity against F691L mutation. aml-hub.com
FF-10101 FLT3-ITD, D835Y, Y842, F691LPotent inhibitory effects on various resistant mutations. researchgate.net

Another on-target resistance mechanism observed in preclinical models is the significant increase in the expression of the FLT3 receptor on the cell surface. plos.org This upregulation can effectively titrate out the inhibitor, allowing for continued signaling even in the presence of the drug. In a study using MOLM13 cells, prolonged exposure to FLT3 inhibitors led to a dramatic elevation of cell surface FLT3 levels, which was associated with drug resistance. plos.org This increased expression was found to be, at least in part, due to a reduced turnover and prolonged half-life of the receptor protein. plos.org This form of resistance was also found to be reversible upon withdrawal of the inhibitor. plos.org

Preclinical Research Strategies for Overcoming Resistance

Development of Next-Generation FLT3 Inhibitors with Enhanced Activity against Resistance Mutations

The emergence of resistance to first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors has spurred the development of next-generation compounds with improved potency and the ability to target common resistance mutations. researchgate.net this compound is a novel, potent, and selective inhibitor of the FLT3 internal tandem duplication (ITD) mutant. nih.gov A key challenge in FLT3 inhibitor development is achieving selectivity over the structurally similar cKIT kinase to avoid myelosuppression. haematologica.orgnih.gov

This compound, also referred to as compound 27 in some studies, was developed to exhibit high selectivity for FLT3-ITD mutants over both wild-type FLT3 (FLT3-wt) and cKIT kinase. nih.gov In preclinical studies using transformed BaF3 cells, this compound demonstrated significant selectivity. It was 8-fold more selective for FLT3-ITD over FLT3-wt and over 300-fold more selective against cKIT kinase. nih.gov This compound has shown inhibitory activity against various ITD mutations with GI50 values in the range of 30-80 nM. nih.govsci-hub.se

The mechanism of action of this compound involves the potent inhibition of FLT3-ITD-positive acute myeloid leukemia (AML) cell proliferation. nih.gov This is achieved through the suppression of the phosphorylation of FLT3 kinase and its downstream signaling pathways. nih.gov Consequently, this leads to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov Research has also shown that this compound has a potent antiproliferative effect on primary cells from patients with FLT3-ITD positive AML, while having minimal effect on FLT3-wt primary cells. nih.gov

Preclinical in vivo studies using a mouse xenograft model with MV4-11 cells (a human AML cell line with an FLT3-ITD mutation) demonstrated that this compound can suppress tumor growth and exhibits favorable pharmacokinetic profiles. nih.gov

Table 1: Preclinical Activity of this compound

Cell Type / Target Measurement Result Citation
BaF3 cells with FLT3-ITD GI50 30-80 nM nih.govsci-hub.se
BaF3 cells with FLT3-wt Selectivity vs. FLT3-ITD 8-fold nih.gov
BaF3 cells with cKIT Selectivity vs. FLT3-ITD >300-fold nih.gov
FLT3-ITD+ AML cell lines Proliferation Potently inhibited nih.gov
FLT3-ITD+ primary patient cells Proliferation Potently inhibited nih.gov
FLT3-wt primary cells Proliferation Not apparently affected nih.gov
MV4-11 xenograft model Tumor Growth Suppressed nih.gov

Preclinical Combination Therapeutic Approaches Involving FLT3 Inhibitors

To enhance the efficacy of FLT3 inhibitors and overcome resistance, preclinical studies are exploring combination therapies. While specific combination studies involving this compound are not extensively detailed in the provided search results, the general strategies provide a framework for its potential future investigation in combination regimens.

A major mechanism of resistance to FLT3 inhibitors is the activation of alternative signaling pathways that bypass the need for FLT3 signaling. mdpi.com Therefore, combining FLT3 inhibitors with agents that target these escape pathways is a rational approach. mdpi.com For instance, preclinical studies have shown synergistic effects when combining FLT3 inhibitors with inhibitors of the JAK/STAT5 or PI3K/mTOR pathways. mdpi.com

Another strategy involves combining different types of FLT3 inhibitors. For example, the combination of crenolanib (a type I inhibitor active against both ITD and TKD mutations) and sorafenib (a type II inhibitor) has shown synergy in preclinical AML models with FLT3-ITD mutations. nih.gov This combination led to better leukemia response and survival compared to single-agent treatment. nih.gov

The BCL2 inhibitor venetoclax (B612062) has also demonstrated synergistic effects when combined with FLT3 inhibitors in preclinical settings, providing another promising avenue for overcoming resistance by promoting apoptosis. mdpi.com Furthermore, combining FLT3 inhibitors with agents that modulate the tumor microenvironment, such as CXCR4 inhibitors, is being investigated. mdpi.com

Table 2: Investigated Combination Strategies with FLT3 Inhibitors

Combination Approach Rationale Preclinical Finding Citation
FLT3i + JAK/STAT5 or PI3K/mTOR inhibitors Target bypass signaling pathways Potential for synergistic action mdpi.com
Type I FLT3i (e.g., Crenolanib) + Type II FLT3i (e.g., Sorafenib) Broader inhibition of FLT3 mutations Synergy, improved leukemia response and survival nih.gov
FLT3i + BCL2 inhibitor (e.g., Venetoclax) Enhance apoptosis Synergistic nature demonstrated mdpi.com
FLT3i + CXCR4 inhibitor Target tumor microenvironment interactions Potential to overcome resistance mdpi.com

Q & A

Q. What is the mechanistic basis for CHMFL-FLT3-335's selectivity toward FLT3-ITD mutants over wild-type FLT3?

this compound was rationally designed to exploit structural differences between FLT3-ITD mutants and wild-type FLT3. Biochemical assays revealed an 8-fold selectivity for FLT3-ITD over wild-type FLT3 and >300-fold selectivity against cKIT kinase, attributed to differential binding affinity in the ATP-binding pocket . Researchers should validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler™) and cellular assays comparing mutant vs. wild-type FLT3 phosphorylation inhibition.

Q. Which in vivo models are most appropriate for evaluating this compound's efficacy?

The MV4-11 cell line (FLT3-ITD-positive AML) xenograft model in mice is the primary in vivo system, as this compound demonstrated dose-dependent tumor growth inhibition in this model . Key parameters include tumor volume measurement, pharmacokinetic (PK) profiling, and toxicity assessment in peripheral blood mononuclear cells (PBMCs) to confirm therapeutic windows.

Q. How does this compound compare to earlier FLT3 inhibitors like PKC412 in preclinical studies?

this compound exhibits superior selectivity and safety profiles compared to PKC412. In vitro, it shows reduced off-target effects on cKIT, while in vivo, it achieves comparable tumor suppression in MV4-11 models with lower toxicity to PBMCs . Direct comparisons require standardized assays (e.g., IC50 determination in isogenic cell lines) and matched dosing regimens.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy outcomes?

Discrepancies may arise from factors like compound metabolism, tumor microenvironment interactions, or off-target effects. To address this:

  • Perform PK/pharmacodynamic (PD) studies to correlate drug exposure with target engagement in tumors.
  • Use phospho-proteomic profiling to verify FLT3-ITD pathway inhibition in vivo .
  • Apply iterative data analysis to identify confounding variables (e.g., stromal cell contributions) .

Q. How should researchers design experiments to assess this compound's resistance mechanisms?

  • Generate drug-resistant cell lines via chronic exposure to sublethal this compound doses.
  • Perform whole-exome sequencing to identify mutations in FLT3 or compensatory pathways (e.g., RAS/MAPK).
  • Validate findings using primary patient-derived xenograft (PDX) models to mimic clinical resistance .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

  • Compound characterization : Provide detailed synthesis protocols, HPLC purity data (>95%), and spectral validation (NMR, HRMS) .
  • In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and use FLT3-ITD-specific antibodies for Western blotting .
  • In vivo models : Report animal strain, tumor implantation method, and ethical approval identifiers .

Methodological and Data Analysis Questions

Q. Which statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50/EC50 values.
  • Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., tumor growth across dosing cohorts).
  • Include effect size metrics (e.g., Cohen’s d) to quantify therapeutic significance beyond p-values .

Q. How can researchers integrate this compound's preclinical data into translational frameworks?

  • Develop physiologically based pharmacokinetic (PBPK) models to predict human dosing.
  • Corrogate biomarker data (e.g., FLT3-ITD allelic burden reduction) with clinical trial design parameters .

Q. What guidelines should be followed when reporting negative or contradictory results?

  • Clearly document experimental conditions (e.g., batch-to-batch variability in compound preparation).
  • Use supplementary materials to share raw data (e.g., flow cytometry plots, uncropped Western blots) .
  • Discuss limitations (e.g., model organism relevance) in the context of existing literature .

Ethical and Collaborative Research Considerations

Q. How can researchers request access to this compound for academic studies?

  • Contact the original developers (e.g., Hefei Institutes of Physical Science) with a detailed research proposal, including hypotheses, methods, and ethical approvals .
  • Adhere to material transfer agreements (MTAs) specifying permitted uses and attribution requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHMFL-FLT3-335
Reactant of Route 2
Reactant of Route 2
CHMFL-FLT3-335

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.